2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Introduction to 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Historical Context and Discovery Timeline
The compound emerged during systematic explorations of phenylpiperazine-acetamide derivatives in the early 21st century. Key milestones include:
Early synthesis routes involved alkylation of 3-(trifluoromethyl)aniline with 2-chloroacetyl chloride, followed by nucleophilic substitution with 4-phenylpiperazine. Industrial-scale production now employs automated reactors for improved yield (>70%).
Nomenclature and IUPAC Classification
Systematic Name :
this compound
Alternative Identifiers :
- CAS Registry: 329080-47-9
- PubChem CID: 1278179
- SMILES: C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
The IUPAC name reflects two critical subunits:
Structural Features and Functional Group Analysis
Molecular Architecture
Formula : C₁₉H₂₀F₃N₃O
Key Functional Groups :
- Acetamide backbone (-NH-C(=O)-CH₂-): Facilitates hydrogen bonding with biological targets.
- Piperazine ring : Enhances solubility and enables π-π stacking interactions.
- Trifluoromethyl group (-CF₃): Increases lipophilicity (logP = 4.37) and metabolic stability.
Stereochemistry :
Spectroscopic Characterization
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Correlation |
|---|---|---|---|
| Piperazine -CH₂- | 2.8–3.5 | Multiplet | Coupled to adjacent N-atoms |
| Acetamide -CH₂- | 4.33 | Singlet | J = 0 Hz (no neighboring H) |
| Aromatic H (CF₃-phenyl) | 7.2–7.8 | Multiplet | Meta/para coupling |
Mass Spectrometry :
X-ray Crystallography :
Thermodynamic Properties
- Melting Point : 152–153°C (pure crystalline form).
- Solubility : <1 mg/mL in water; soluble in DMSO (50 mM).
Structural Comparison to Analogues
Modifying the phenyl or trifluoromethyl substituents alters bioactivity:
| Modification | Impact | Example |
|---|---|---|
| Chlorine at 2-position (CAS 297150-41-5) | Enhanced D2 receptor affinity | |
| Replacement of CF₃ with cyano (CID 50941728) | Reduced logP (3.89 → 3.12) |
This structural plasticity underpins its utility in medicinal chemistry optimization.
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNMQPDEUYZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.
Acylation Reaction: The 4-phenylpiperazine is then subjected to an acylation reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques to ensure the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Synthesis and Structural Characteristics
The compound is synthesized through the alkylation of piperazine derivatives with appropriate halogenated acetamides. The structural formula is represented as follows:This compound features a trifluoromethyl group, which enhances its lipophilicity and bioactivity. The presence of the piperazine ring is crucial for its interaction with biological targets.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of derivatives of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. A notable research effort synthesized a series of N-phenylacetamide derivatives that were evaluated for their anticonvulsant properties using animal models. The results indicated that several compounds exhibited significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard methods for assessing anticonvulsant efficacy .
Key Findings:
- Compound 20 demonstrated an effective dose (ED50) of 52.30 mg/kg in the MES test and showed a protective index (PI) greater than 9.56, indicating a favorable safety profile compared to reference drugs like Valproic acid and Phenytoin .
- Some derivatives also displayed activity in the 6-Hz model, which is relevant for therapy-resistant epilepsy .
Analgesic and Anti-inflammatory Effects
Beyond anticonvulsant properties, some derivatives have shown promising analgesic effects. For instance, compound 14 was effective against pain responses induced by formalin and capsaicin, as well as in models of neuropathic pain . This dual action suggests that these compounds could be valuable not only for seizure management but also for pain relief.
Case Studies and Clinical Relevance
- Anticonvulsant Efficacy : In a study involving multiple animal models, several derivatives were evaluated for their effectiveness against seizures. The findings indicated robust anticonvulsant activity across various tests, supporting their potential use as new antiepileptic drugs (AEDs) .
- Pain Management : Another study reported the effectiveness of certain derivatives in reducing pain responses in various models, indicating their potential application in treating chronic pain conditions alongside epilepsy .
Mécanisme D'action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets within the target proteins.
Comparaison Avec Des Composés Similaires
Chemical Identity :
Structural Features :
- Core Structure : A piperazine ring substituted with a phenyl group at the 4-position, linked via an acetamide bridge to a 3-(trifluoromethyl)phenyl moiety.
- Key Functional Groups :
Comparison with Structural Analogs
Variations in Piperazine Substituents
Compounds with modifications to the phenylpiperazine group exhibit distinct physicochemical and biological properties:
*Calculated based on structural data.
Key Observations :
Modifications in the Acetamide-Linked Aromatic Ring
The position and nature of substituents on the acetamide-linked aromatic ring significantly influence bioactivity:
*Calculated based on structural data.
Key Observations :
Physicochemical Properties :
Activité Biologique
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, a compound synthesized as part of a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has garnered attention for its potential biological activities, particularly in the field of anticonvulsant research. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, structure-activity relationships (SAR), and relevant pharmacological studies.
The synthesis of this compound involves the alkylation of piperazine derivatives with specific chloroacetyl compounds. The final product is characterized by its melting point (152–153 °C) and purity (90%) .
Anticonvulsant Activity
The primary focus of research on this compound has been its anticonvulsant activity. In studies evaluating various derivatives, this compound exhibited significant protection in the maximal electroshock (MES) test, a standard model for assessing anticonvulsant efficacy .
Summary of Anticonvulsant Efficacy
The following table summarizes the anticonvulsant activity observed in various studies:
| Compound ID | Dose (mg/kg) | MES Test Protection | Notes |
|---|---|---|---|
| 14 | 100 | Yes (0.5 h) | Effective in MES test |
| 14 | 300 | Yes (4 h) | Delayed onset |
| 12 | 100 | Yes (0.5 h) | Effective with different substituent |
| 24 | 100 | Yes (0.5 h) | Morpholine derivative |
| - | - | - | Weaker than phenytoin |
The results indicated that compounds with a trifluoromethyl group at the para position of the aniline moiety generally demonstrated enhanced lipophilicity and improved anticonvulsant activity compared to their less lipophilic counterparts .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence and position of substituents on the phenyl ring significantly influenced biological activity. For instance, compounds containing the trifluoromethyl group showed higher efficacy compared to those with other substituents. Additionally, modifications to the piperazine moiety impacted both potency and duration of action, suggesting that lipophilicity plays a critical role in CNS penetration and therapeutic effectiveness .
Case Studies
Several case studies have documented the pharmacological profiles of related compounds, emphasizing the importance of molecular structure in determining biological activity. For example, a study compared various derivatives' ability to inhibit voltage-gated sodium and calcium channels, revealing that certain modifications resulted in enhanced anticonvulsant properties while maintaining lower toxicity profiles .
Q & A
Q. What synthetic routes are used to prepare 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, and how is its purity validated?
The compound is synthesized via condensation reactions between piperazine derivatives and substituted phenylacetamide intermediates. For example, derivatives like This compound (Compound 14) are synthesized using nucleophilic substitution or amide coupling, followed by purification via recrystallization or column chromatography . Structural confirmation is achieved through -NMR (e.g., δ 7.58–7.25 ppm for aromatic protons) and -NMR, with LC-MS (e.g., [M+H] at m/z 429.0) and HPLC (>95% purity) ensuring purity .
Q. What in vitro assays are employed to evaluate the anticonvulsant activity of this compound?
Anticonvulsant activity is typically assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models. Activity is quantified by the effective dose (ED) required to protect 50% of test subjects from seizures. For example, Compound 14 showed ED values of 25 mg/kg in MES models, comparable to reference drugs like phenytoin .
Q. How is the compound’s stability assessed under experimental storage conditions?
Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Hydrolytic stability in buffered solutions (pH 1–9) and photostability under UV light are also evaluated to determine optimal storage conditions (e.g., desiccated, -20°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence pharmacokinetic properties?
The trifluoromethyl group at the 3-position of the phenyl ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. This modification increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration, as evidenced by comparative studies of analogs with/without CF groups . Advanced molecular dynamics simulations further predict binding interactions with targets like TRK kinases .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in anticonvulsant vs. potential antimicrobial activity (e.g., conflicting ED values across studies) may arise from assay variability (e.g., rodent strain differences) or impurity profiles. Resolution requires cross-validation using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., microdialysis for neurochemical profiling) .
Q. What in vivo models are suitable for studying its mechanism of action and off-target effects?
Mechanistic studies utilize transgenic rodent models (e.g., GABA-receptor knockouts) to isolate target engagement. Off-target effects are screened via radioligand binding assays against 50+ receptors (e.g., serotonin 5-HT, dopamine D). For example, Compound 14 showed <10% inhibition at 10 μM against non-target receptors, indicating selectivity .
Q. How can computational methods optimize its structure for enhanced efficacy?
Density functional theory (DFT) calculates electron distribution to predict reactive sites, while molecular docking (e.g., AutoDock Vina) models interactions with ion channels (e.g., Na1.2). QSAR models correlate substituent electronegativity (e.g., CF vs. Cl) with anticonvulsant potency, guiding synthesis of derivatives with lower ED .
Methodological Considerations Table
Q. Notes
- Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on synthesis and screening.
- Contradictions are addressed via cross-validation and standardized protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
